molecular formula C12H14F3NO B12068199 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline

2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B12068199
M. Wt: 245.24 g/mol
InChI Key: PUXMTVVTLXNUFK-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a cyclobutylmethoxy group attached to an aniline core. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of aniline derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts . The cyclobutylmethoxy group can be introduced through nucleophilic substitution reactions using cyclobutylmethanol and appropriate leaving groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced technologies may also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.

    2-(Cyclobutylmethoxy)-5-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    2-(Cyclobutylmethoxy)-5-(trifluoromethyl)phenol: Similar structure but with a phenol group instead of an aniline group.

Uniqueness

The unique combination of the trifluoromethyl and cyclobutylmethoxy groups in 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline imparts distinct chemical properties that can be advantageous in various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclobutylmethoxy group can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2-(cyclobutylmethoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-4-5-11(10(16)6-9)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2

InChI Key

PUXMTVVTLXNUFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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